5-amino-3-[(2-ethoxyphenyl)amino]-1H-pyrazole-4-carboxamide
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Overview
Description
3-amino-5-[(2-ethoxyphenyl)amino]-1H-pyrazole-4-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes an amino group, an ethoxyphenyl group, and a carboxamide group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-[(2-ethoxyphenyl)amino]-1H-pyrazole-4-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using appropriate amines.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached via electrophilic aromatic substitution reactions.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid with ammonia or amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-amino-5-[(2-ethoxyphenyl)amino]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-amino-5-[(2-ethoxyphenyl)amino]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
3-amino-5-phenyl-1H-pyrazole-4-carboxamide: Similar structure but lacks the ethoxy group.
3-amino-5-(2-methoxyphenyl)amino-1H-pyrazole-4-carboxamide: Similar structure but has a methoxy group instead of an ethoxy group.
3-amino-5-(2-chlorophenyl)amino-1H-pyrazole-4-carboxamide: Similar structure but has a chloro group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in 3-amino-5-[(2-ethoxyphenyl)amino]-1H-pyrazole-4-carboxamide imparts unique chemical and biological properties to the compound. This structural feature may influence its reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H15N5O2 |
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Molecular Weight |
261.28 g/mol |
IUPAC Name |
5-amino-3-(2-ethoxyanilino)-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C12H15N5O2/c1-2-19-8-6-4-3-5-7(8)15-12-9(11(14)18)10(13)16-17-12/h3-6H,2H2,1H3,(H2,14,18)(H4,13,15,16,17) |
InChI Key |
ZLYJQBPBXMVPOI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NNC(=C2C(=O)N)N |
Origin of Product |
United States |
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